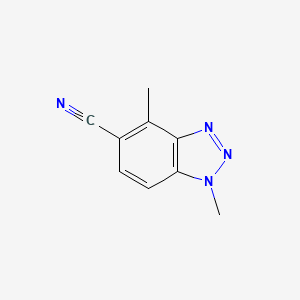
3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole is a fluorinated organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a fluorocyclopropyl group in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This method utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl and alkenyl halides under palladium-catalyzed conditions . The reaction is amenable to a wide range of functional groups, allowing for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of 3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole may involve scaling up the Stille cross-coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the final product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The Stille cross-coupling reaction is a key method for introducing the fluorocyclopropyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Employed in substitution reactions to replace the fluorocyclopropyl group with other functional groups.
Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct functional groups and properties.
Wissenschaftliche Forschungsanwendungen
3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate and for its effects on biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which 3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole exerts its effects involves interactions with molecular targets and pathways. The fluorocyclopropyl group can modulate the compound’s physicochemical properties, such as conformation, pKa, and lipophilicity, influencing its biological activity and pharmacokinetic profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluorocyclopropylmethanol: Another fluorinated compound with a similar cyclopropyl group.
Fluorinated Pyridines: Compounds with fluorine atoms in the pyridine ring, used in various applications.
Eigenschaften
Molekularformel |
C7H9FN2 |
|---|---|
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
3-(1-fluorocyclopropyl)-1-methylpyrazole |
InChI |
InChI=1S/C7H9FN2/c1-10-5-2-6(9-10)7(8)3-4-7/h2,5H,3-4H2,1H3 |
InChI-Schlüssel |
WASREJUXPDDOQH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C2(CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)













